molecular formula C26H28ClN5O5 B12654129 Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-

Cat. No.: B12654129
M. Wt: 526.0 g/mol
InChI Key: JRJGTRFONPWMJF-UHFFFAOYSA-N
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Description

The compound is a 1,8-naphthyridine derivative featuring a glycine backbone substituted with a 4-chlorophenylmethyl carbamoyl group at position 6 and a 3,3-dimethylazetidinyl-2-oxoethyl moiety at position 6. The 1,8-naphthyridine core is a nitrogen-containing heterocycle known for its broad biological activity, including antimicrobial and kinase-inhibitory properties . Key structural features influencing its activity include:

  • 1,8-Naphthyridine Core: Imparts rigidity and facilitates π-π stacking interactions with biological targets.
  • 4-Chlorophenyl Group: Enhances lipophilicity and may contribute to target binding via halogen bonds.
  • 3,3-Dimethylazetidine: A constrained cyclic amine that improves metabolic stability and modulates solubility .

This compound’s synthesis likely involves Michael-type addition and cyclization steps, common in 1,8-naphthyridine chemistry .

Properties

Molecular Formula

C26H28ClN5O5

Molecular Weight

526.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylcarbamoyl]-8-[2-(3,3-dimethylazetidin-1-yl)-2-oxoethyl]-7-oxo-1,8-naphthyridin-4-yl]-methylamino]acetic acid

InChI

InChI=1S/C26H28ClN5O5/c1-26(2)14-31(15-26)21(33)12-32-23-18(20(8-9-28-23)30(3)13-22(34)35)10-19(25(32)37)24(36)29-11-16-4-6-17(27)7-5-16/h4-10H,11-15H2,1-3H3,(H,29,36)(H,34,35)

InChI Key

JRJGTRFONPWMJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)CN2C3=NC=CC(=C3C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)N(C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .

Scientific Research Applications

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Position 6 Substituent Position 8 Substituent Biological Activity Notes
Target Compound 1,8-Naphthyridine N-(4-chlorophenylmethyl)carbamoyl 3,3-Dimethylazetidinyl-2-oxoethyl Predicted kinase inhibition
Compound [6] () Naphthalene 2-Chlorophenyl Hydroxyl Antimicrobial
Compound [9] () 1,8-Naphthyridine Phenylcyclopropane Carboxamide Anticancer (HDAC inhibition)
Glycine Derivative () Glycine 2,6-Dimethylphenyl Carboxymethyl Chelation properties

Key Observations :

  • Substituents at position 8 (e.g., azetidinyl vs. carboxamide) significantly alter solubility and target specificity. The azetidine group in the target compound may enhance blood-brain barrier penetration compared to carboxamide derivatives .

Computational Similarity Assessment

Using Tanimoto coefficient-based fingerprint analysis (as in ):

  • Similarity to SAHA-like HDAC Inhibitors : The target compound shares ~60–70% structural similarity with azetidine-containing HDAC inhibitors (e.g., aglaithioduline), primarily due to the cyclic amine moiety .
  • Dissimilarity to Quaternary Ammonium Compounds : Minimal overlap (Tanimoto <30%) with alkyltrimethylammonium surfactants (), highlighting its specialized pharmacological role.

Pharmacokinetic and Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Compound [9] () Glycine Derivative ()
LogP 2.8 (predicted) 1.9 -0.5
Molecular Weight (g/mol) 584.1 438.4 312.3
Water Solubility Low (azetidine) Moderate (carboxamide) High (carboxymethyl)
Metabolic Stability High (dimethyl group) Moderate Low

Implications :

  • The 3,3-dimethylazetidine group improves metabolic stability over simpler amines, reducing hepatic clearance .

Biological Activity

Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- is a complex organic compound belonging to the class of naphthyridine derivatives. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a naphthyridine core with multiple functional groups, including:

  • Amino Group : Contributes to its reactivity and potential interactions with biological targets.
  • Carbonyl Group : Enhances the compound's ability to form hydrogen bonds and participate in various biochemical reactions.
  • Chlorophenyl Substituent : May influence pharmacokinetic properties and biological activity.

Molecular Structure

FeatureDescription
Molecular FormulaC23H27ClN2O5
Molecular Weight440.93 g/mol
Key Functional GroupsAmino, Carbonyl, Naphthyridine

The biological activity of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
  • Antioxidant Activity : The presence of certain functional groups may confer protective effects against oxidative stress.

Case Studies

  • Anticancer Activity : Research has indicated that similar naphthyridine derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. A study on a related compound demonstrated a dose-dependent increase in cell death in breast cancer cells through mitochondrial pathways.
  • Neuroprotective Effects : Compounds with structural similarities have shown promise in neuroprotection against ischemic injury. In vitro studies have revealed that glycine derivatives can reduce neuronal cell death under hypoxic conditions .
  • Antimicrobial Properties : Some naphthyridine derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To further understand the biological relevance of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-, a comparison with related compounds is useful.

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-methylphenylacetamideAromatic ring with methyl groupAntimicrobial
7-Hydroxy-N-methylnaphthyridineHydroxy group on naphthyridineAnticancer
1-Acetyl-N-methylnaphthyridineAcetylated naphthyridineNeuroprotective

This table illustrates how the structural complexity of Glycine derivatives may lead to unique interactions within biological systems that are not observed in simpler compounds.

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